molecular formula C14H13NO B1210992 1-Methoxy-3-methyl-9H-carbazole CAS No. 4532-33-6

1-Methoxy-3-methyl-9H-carbazole

Cat. No.: B1210992
CAS No.: 4532-33-6
M. Wt: 211.26 g/mol
InChI Key: HDETUOZJFUNSKG-UHFFFAOYSA-N
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Description

1-Methoxy-3-methyl-9H-carbazole, also known as Murrayafoline A, is an organic compound with the molecular formula C14H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells .

Biochemical Analysis

Biochemical Properties

1-Methoxy-3-methyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor in certain biochemical pathways, which contributes to its potential as a chemotherapeutic agent . The interactions of this compound with these biomolecules are crucial for its biological activities. The compound’s ability to inhibit specific enzymes can lead to the suppression of cancer cell proliferation and the prevention of vascular complications such as restenosis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . Additionally, it affects cell signaling pathways that are critical for cell survival and growth, thereby contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit certain enzymes that are involved in cancer cell proliferation . This inhibition disrupts the normal functioning of these enzymes, leading to the suppression of cancer cell growth and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, which is crucial for its sustained biological activity . Over time, the compound may degrade, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer and cardioprotective effects . At higher doses, this compound may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that are essential for its metabolism . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the normal metabolic processes within cells . For example, this compound has been found to influence the metabolism of cancer cells, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . These interactions determine the localization and accumulation of this compound within different cellular compartments . The compound’s distribution within tissues also affects its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s interaction with its target biomolecules and the subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methyl-9H-carbazole can be synthesized through various methods. One common approach involves the Fischer indole synthesis. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the hydrogenation of 3-methyl-9-methoxycarbazole followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxy-3-methyl-9H-carbazole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-Methoxy-9H-carbazole
  • 2,3-Dimethoxy-9H-carbazole
  • 9-Methyl-9H-carbazole

Comparison: 1-Methoxy-3-methyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to 3-Methoxy-9H-carbazole, the additional methyl group in this compound enhances its solubility and stability in organic solvents . This makes it particularly suitable for applications in organic electronics where stability and solubility are crucial .

Properties

IUPAC Name

1-methoxy-3-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-14(11)13(8-9)16-2/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDETUOZJFUNSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327415
Record name 1-Methoxy-3-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4532-33-6
Record name 1-Methoxy-3-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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